Stereospecific Acylation: 1-Oleoyl-sn-glycerol vs. 3-Palmitoyl-sn-glycerol in Rat Intestinal Microsomes
In rat intestinal microsomes, the monoacylglycerol acyltransferase (MGAT) exhibits differential substrate acceptance based on stereochemistry. While 1-palmitoyl-sn-glycerol is an effective acyl acceptor for the synthesis of diacylglycerols, its enantiomer, 3-palmitoyl-sn-glycerol, is not a suitable substrate [1]. This demonstrates a clear stereochemical preference for the sn-1 configuration in this critical lipid synthesis pathway, underscoring the functional non-equivalence of stereoisomers.
| Evidence Dimension | Suitability as an acyl acceptor for MGAT |
|---|---|
| Target Compound Data | 1-palmitoyl-sn-glycerol is a functional substrate |
| Comparator Or Baseline | 3-palmitoyl-sn-glycerol is not a suitable acyl acceptor |
| Quantified Difference | Qualitative difference (functional vs. non-functional) |
| Conditions | Acylation assay using 2-oleoyl-[3H]glycerol or 2-oleylglycerol ether and [1-14C]oleoyl-CoA in rat intestinal mucosal microsomes. |
Why This Matters
This directly establishes that the stereochemistry at the sn-1 position is not interchangeable for key metabolic enzymes, making the purchase of the correct isomer critical for assays investigating triglyceride biosynthesis or MGAT activity.
- [1] Lehner, R., & Kuksis, A. (1993). Stereospecificity of monoacylglycerol and diacylglycerol acyltransferases from rat intestine as determined by chiral phase high-performance liquid chromatography. Lipids, 28(1), 29-34. View Source
